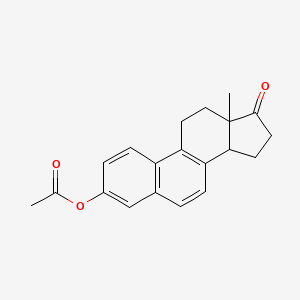

Equilenin acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

(13-methyl-17-oxo-12,14,15,16-tetrahydro-11H-cyclopenta[a]phenanthren-3-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h3-6,11,18H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYLRGRVWPHELN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3=C(C=C2)C4CCC(=O)C4(CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20310355 |

Source

|

| Record name | Equilenin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6030-91-7 |

Source

|

| Record name | Equilenin acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Equilenin acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20310355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Isolation of Equilenin

Early Discoveries and Natural Occurrence of Equilenin (B1671562)

Equilenin is a naturally occurring steroidal estrogen that was first isolated in 1932 by French researchers A. Girard and his colleagues. acs.org The primary source for its isolation was the urine of pregnant mares, where it exists as one of several conjugated estrogens. acs.orgwikipedia.org The naturally occurring form of this compound is the (+)-isomer. acs.org Equilenin is chemically distinct from equilin (B196234), another estrogen found in pregnant mare urine, in that the B ring of equilenin is fully aromatic, whereas in equilin it is monohydrogenated. acs.org The biosynthesis of equilin and equilenin in pregnant mares follows a pathway that is different from that of estrone (B1671321) and estradiol (B170435) and appears to be independent of cholesterol. nih.govmadbarn.com

Pioneering Total Syntheses of Equilenin and Related Steroids

The total synthesis of equilenin represents a landmark achievement in the field of organic chemistry. It was the first complex natural product to be synthesized in a laboratory setting. acs.orgwikipedia.org This groundbreaking work was accomplished in 1939 by W. E. Bachmann, Wayne Cole, and A. L. Wilds at the University of Michigan. acs.org The following year, this team also reported the total synthesis of the three non-natural stereoisomers of equilenin. acs.org

The Bachmann synthesis of equilenin was a significant breakthrough that marked the culmination of the pre-World War II era in organic chemistry. youtube.com At that time, total syntheses were often pursued as a definitive proof of a molecule's structure. youtube.com The approach developed by Bachmann and his team started from a known compound, 7-methoxy-1,2,3,4-tetrahydrophenanthren-1-one, also referred to as Butenand's ketone. wikipedia.orgyoutube.com Their strategy was based on a series of well-established chemical transformations to build the complex steroid framework. wikipedia.orgyoutube.com

The key reactions employed in this multi-step synthesis included:

Claisen condensation

Reformatsky reaction

Arndt–Eistert reaction

Dieckmann condensation wikipedia.org

A significant challenge in the total synthesis of natural products is the control of stereochemistry. Equilenin has two chiral carbons, which means there are four possible stereoisomers. wikipedia.org The initial total synthesis by the Bachmann group produced a mixture of these stereoisomers, which were then separated in a later step, a process known as resolution. wikipedia.org The choice of equilenin as a synthetic target was, in part, influenced by its relatively simpler stereochemistry compared to other steroids, making it a more attainable goal for the synthetic capabilities of the era. wikipedia.org The successful synthesis of all four stereoisomers, including the naturally occurring (+)-equilenin and its three non-natural counterparts, was a testament to the team's chemical prowess and a major step forward in the field of steroid synthesis. acs.org

Data Tables

Table 1: Key Milestones in the History of Equilenin

| Milestone | Year | Researchers | Significance |

| Isolation of Equilenin | 1932 | A. Girard and co-workers | First isolation of the steroidal estrogen from pregnant mare urine. acs.org |

| First Total Synthesis | 1939 | W. E. Bachmann, W. Cole, A. L. Wilds | First total synthesis of a complex natural product, confirming its structure. acs.orgacs.org |

| Synthesis of Stereoisomers | 1940 | W. E. Bachmann, W. Cole, A. L. Wilds | Synthesis of the three non-natural stereoisomers of equilenin. acs.org |

Table 2: Key Chemical Reactions in the Bachmann Synthesis of Equilenin

| Reaction | Purpose in the Synthesis |

| Claisen condensation | Carbon-carbon bond formation. wikipedia.org |

| Reformatsky reaction | Homologation (carbon chain extension). wikipedia.orgyoutube.com |

| Arndt–Eistert reaction | Homologation (carbon chain extension). wikipedia.orgyoutube.com |

| Dieckmann condensation | Formation of the five-membered D-ring of the steroid nucleus. wikipedia.orgyoutube.com |

Compound Names Mentioned

Androstenedione

Butenand's ketone (7-methoxy-1,2,3,4-tetrahydrophenanthren-1-one)

Cholesterol

Equilenin

Equilin

Estradiol

Estriol

Estrone

Heard's ketone

3-hydroxy-3,5,7-androstatrien-17-one

Testosterone

Structural Elucidation, Conformational Analysis, and Computational Studies

Spectroscopic Characterization Techniques for Equilenin (B1671562) Acetate (B1210297)

Spectroscopic techniques are fundamental to elucidating the molecular structure of equilenin acetate. Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework, while vibrational spectroscopy probes the functional groups and bonding arrangements within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene (B1677914) core, the aliphatic protons of the C and D rings, the angular methyl group, and the acetyl group. The aromatic protons would appear in the downfield region (typically 6.5-8.0 ppm). The protons on the steroid's saturated rings would produce complex multiplets in the upfield region (1.2-3.0 ppm). The sharp singlet for the C-18 angular methyl group would be significantly upfield, while the acetate methyl protons would appear as a distinct singlet around 2.0-2.4 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be characterized by signals for the aromatic carbons, the carbonyl carbon of the D-ring ketone, the aliphatic carbons of the steroid nucleus, and the carbons of the acetate group. The C-17 ketone carbonyl would resonate significantly downfield (~220 ppm). The aromatic carbons would appear in the 110-150 ppm range. The acetate group would introduce two new signals: a carbonyl carbon around 170 ppm and a methyl carbon around 21 ppm. The C-3 carbon, being attached to the acetate's oxygen, would experience a downfield shift compared to its position in equilenin.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O (Acetate) | ~170 |

| C-17 (Ketone) | ~220 |

| Aromatic C | 110-150 |

| Steroid Core (Aliphatic) | 20-50 |

| C-18 (Methyl) | ~15 |

| CH₃ (Acetate) | ~21 |

Vibrational spectroscopy provides a fingerprint of the functional groups present in this compound. Theoretical studies on equilenin have enabled the complete assignment of its 108 vibrational modes, which forms a strong basis for interpreting the spectrum of its acetate derivative. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by characteristic absorptions of its functional groups. The most prominent band is the strong C=O stretching vibration of the acetate group, which is expected in the 1750-1735 cm⁻¹ region for an aliphatic ester. orgchemboulder.com Another strong C=O stretch from the five-membered ring ketone at C-17 would also be present. The C-O stretching vibrations of the ester group typically appear as two or more bands in the 1300-1000 cm⁻¹ region. orgchemboulder.com Aromatic C=C stretching vibrations from the naphthalene core are expected in the 1600-1400 cm⁻¹ range, and the aromatic C-H stretch will appear slightly above 3000 cm⁻¹. vscht.cz

Raman Spectroscopy: Raman spectroscopy is complementary to IR and is particularly useful for analyzing the non-polar bonds of the steroid backbone. The aromatic ring vibrations of the naphthalene system give rise to strong Raman signals. Like the IR spectrum, the C=O stretching of the ketone and acetate groups will also be observable.

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) |

| Acetate Ester | C=O Stretch | 1750-1735 |

| Ketone (D-ring) | C=O Stretch | ~1740 |

| Acetate Ester | C-O Stretch | 1300-1000 |

| Aromatic Rings | C=C Stretch | 1600-1400 |

| Aromatic C-H | C-H Stretch | 3100-3000 |

| Aliphatic C-H | C-H Stretch | <3000 |

X-ray Crystallography of Equilenin and its Derivatives

Although a crystal structure for this compound itself has not been detailed in the reviewed literature, the high-resolution X-ray structure of its parent compound, equilenin, provides critical insights into the molecule's three-dimensional architecture. nih.gov

The structure of equilenin was determined at 100 K, revealing an orthorhombic crystal system with the space group P2₁2₁2₁. nih.gov A key feature is the planarity of the A and B rings, which form a naphthalene core with a root-mean-square deviation of only 0.0104 Å. nih.gov This aromaticity significantly influences the conformation of the adjacent C and D rings. The C ring adopts a sofa conformation, while the five-membered D ring is found in an envelope conformation, with the C-14 atom acting as the flap. nih.gov The acetate group at the C-3 position in this compound is not expected to significantly alter this core steroid framework.

Crystallographic Data for Equilenin

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | nih.gov |

| Space Group | P2₁2₁2₁ | nih.gov |

| Ring A/B Conformation | Nearly Coplanar (Naphthalene) | nih.gov |

| Ring C Conformation | Sofa | nih.gov |

| Ring D Conformation | 14α-Envelope | nih.gov |

Computational Chemistry Investigations of this compound

Computational chemistry has proven to be a powerful tool for investigating the reactivity and conformational landscape of this compound, providing insights that are difficult to obtain through experimental means alone.

DFT calculations have been successfully employed to unravel the complex mechanisms and regioselectivity of reactions involving this compound. A notable study investigated the manganese porphyrin-catalyzed C-H bond hydroxylation and amidation of this compound.

The calculations revealed two competing pathways for hydroxylation:

Aromatic Hydroxylation (C-6): This proceeds via a low-energy oxygen-atom-transfer (OAT) mechanism, forming a 6-hydroxylated product.

Benzylic Hydroxylation (C-11): This occurs through a higher-energy hydrogen-atom-abstraction/oxygen-rebound (HAA/OR) mechanism.

The OAT pathway was found to be more favorable by 1.6 kcal/mol, explaining the experimental observation that the 6-hydroxylated product is the major isomer. wiley.com

In contrast, for the amidation reaction, the benzylic C-H bond amidation at the C-11 position was found to be significantly more favorable than aromatic amidation at the C-6 position by 4.9 kcal/mol. wiley.com This reaction proceeds through a hydrogen-atom-abstraction/nitrogen-rebound (HAA/NR) mechanism, leading exclusively to the 11β-amidated product. wiley.com These computational results are in excellent agreement with experimental findings, demonstrating the predictive power of DFT in understanding the reactivity of this compound. wiley.com

Molecular modeling and conformational analysis aim to understand the spatial arrangements a molecule can adopt. For this compound, the conformation is largely dictated by its rigid, fused-ring structure. The crystallographic data of equilenin confirms the near-planar AB-ring system and the specific puckering of the C (sofa) and D (envelope) rings. nih.gov

Frontier Molecular Orbital (FMO) Theory and Quantum Global Descriptors

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For the parent compound, Equilenin, theoretical calculations using the B3LYP/6-31G* method have determined these values. researchgate.net The HOMO-LUMO gap (ΔE) suggests that Equilenin is the most reactive species when compared to Equilin (B196234) and Estrone (B1671321). researchgate.net This higher reactivity is associated with a high global electrophilicity value. researchgate.net

| Descriptor | Value for Equilenin (eV) | Significance |

|---|---|---|

| EHOMO | -8.490 | Electron-donating ability |

| ELUMO | -4.408 | Electron-accepting ability |

| Gap (ΔE) | 4.082 | Chemical reactivity and stability |

| Global Electrophilicity (ω) | 5.322 | Propensity to accept electrons |

| Global Nucleophilicity (N) | 3.168 | Propensity to donate electrons |

Data sourced from theoretical calculations on Equilenin. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. researchgate.net

In studies of the parent steroid, Equilenin, MEP surfaces show that the A and B rings, which form an aromatic naphthalene core, have a distinct electronic distribution compared to other steroids like Equilin and Estrone. researchgate.net The most negative regions are typically located around the oxygen atoms—the hydroxyl group at C3 and the keto group at C17—due to the high electronegativity and lone pairs of electrons on these atoms. researchgate.net

For this compound, the MEP map would be significantly modified by the acetate group at the C3 position. The carbonyl oxygen of the acetate group would represent a prominent site of high electron density (a strongly negative potential region), making it a primary site for interaction with electrophiles or for forming hydrogen bonds. The region around the hydrogen atoms of the methyl group on the steroid core would exhibit a positive electrostatic potential. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in a molecule, going beyond simple orbital energies to describe bonding, lone pairs, and intramolecular charge transfer (hyperconjugative) interactions. materialsciencejournal.org These interactions are quantified by the second-order perturbation energy, E(2), which indicates the stabilization energy resulting from electron delocalization from a filled donor NBO to an empty acceptor NBO. materialsciencejournal.org

NBO studies on Equilenin reveal the nature of its bonding and stability. researchgate.net For this compound, the analysis would be particularly insightful in detailing the electronic interactions introduced by the acetate moiety. Key expected findings would include:

Strong polarization of the C=O and C-O bonds within the acetate group.

The electron-withdrawing effect of the acetate group on the aromatic A-ring, which could be quantified by analyzing the charge distribution and orbital occupancies.

Atoms in Molecules (AIM) Theory Applications

The Quantum Theory of Atoms in Molecules (QTAIM or AIM) defines chemical concepts like atoms and bonds based on the topology of the electron density. wikipedia.org This method allows for the characterization of bonding interactions by analyzing the properties at bond critical points (BCPs). The values of the electron density (ρ) and its Laplacian (∇²ρ) at a BCP provide insight into the nature of the bond (e.g., covalent vs. electrostatic).

AIM analyses performed on Equilenin have been used to assess its stability in comparison to related steroids. researchgate.net The application of AIM to this compound would allow for a precise quantitative description of the bonds within the acetate group and how this group electronically perturbs the steroid framework. The analysis would identify BCPs for all covalent bonds and could be used to characterize any potential intramolecular hydrogen bonds, providing a rigorous definition of the molecular structure based on electron density topology. wikipedia.org

Comparative Structural and Energetic Studies with Related Steroids (e.g., Equilin, Estrone)

Comparing the structural and energetic properties of Equilenin with its closely related steroids, Equilin and Estrone, provides crucial context for understanding its unique characteristics. These three estrogens differ in the degree of unsaturation in the B-ring: Estrone has a fully saturated B-ring, Equilin has one double bond, and Equilenin's A and B rings form a fully aromatic naphthalene system. researchgate.net These structural differences lead to distinct electronic and energetic profiles, which have been elucidated through computational studies. researchgate.net

Theoretical calculations show that Estrone has the highest dipole moment, while Equilin has a larger molecular volume than Equilenin but a lower dipole moment. researchgate.net The unsaturated C=C bond in the B-ring of Equilin is a key contributor to these differences. researchgate.net

From an energetic and reactivity standpoint, the HOMO-LUMO gap values indicate that Equilenin is the most reactive of the three, a finding supported by its higher global electrophilicity index. researchgate.net Conversely, higher global nucleophilicity values are observed for Equilin and Estrone. researchgate.net In terms of stability, NBO analysis suggests that Equilin is the most stable, whereas AIM analysis points to Estrone as having the highest stability. researchgate.net

| Property | Equilenin | Equilin | Estrone | Significance |

|---|---|---|---|---|

| Dipole Moment (Debye) | 3.13 | 2.84 | 3.58 | Molecular polarity |

| Molecular Volume (ų) | 268.31 | 272.50 | 273.80 | Molecular size |

| HOMO-LUMO Gap (eV) | 4.082 | 5.020 | 5.143 | Reactivity (lower gap = more reactive) |

| Global Electrophilicity (ω, eV) | 5.322 | 3.476 | 3.364 | Electron-accepting tendency |

| Global Nucleophilicity (N, eV) | 3.168 | 3.328 | 3.342 | Electron-donating tendency |

| NBO Stability Analysis | Less Stable | Most Stable | Intermediate Stability | Stability based on charge delocalization |

| AIM Stability Analysis | Less Stable | Intermediate Stability | Most Stable | Stability based on electron density topology |

Data sourced from a comparative theoretical study. researchgate.net

Molecular Mechanisms and Biological Interactions Preclinical/in Vitro Research Focus

Regioselective Chemical Transformations of Equilenin (B1671562) Acetate (B1210297)

The regioselectivity of C-H bond functionalization in Equilenin acetate is highly dependent on the type of transformation, whether it is hydroxylation or amidation, even when the same catalyst is employed. Research using manganese porphyrin complexes has shown that different positions on the this compound molecule can be selectively targeted, a phenomenon attributed to competing mechanistic pathways with distinct energy profiles. This selective functionalization is crucial for the synthesis of specific steroid derivatives.

Manganese Porphyrin-Catalyzed C-H Bond Hydroxylation

When catalyzed by chloro[5,10,15,20-tetrakis(pentafluorophenyl)porphyrinato]manganese(III), the hydroxylation of this compound results in two primary products. The reaction demonstrates a clear regioselectivity, favoring the aromatic C(sp²)–H bond at the C-6 position over the benzylic C(sp³)–H bond at the C-11 position. This leads to the formation of a major 6-hydroxylated product and a minor 11β-hydroxylated product. Density functional theory (DFT) calculations have been instrumental in unraveling the mechanisms that dictate this product distribution.

| Product | Position of Hydroxylation | Bond Type | Yield | Governing Mechanism |

|---|---|---|---|---|

| 6-hydroxy-equilenin acetate | C-6 | Aromatic C(sp²)–H | Major | Oxygen-Atom-Transfer (OAT) |

| 11β-hydroxy-equilenin acetate | C-11 | Benzylic C(sp³)–H | Minor | Hydrogen-Atom-Abstraction/Oxygen-Rebound (HAA/OR) |

Computational studies suggest that the preferential formation of the 6-hydroxylated product is governed by an Oxygen-Atom-Transfer (OAT) mechanism. researchgate.netnih.gov In this pathway, the active manganese-oxo species directly transfers an oxygen atom to the aromatic C-6 position. researchgate.net This mechanism is energetically more favorable for the C(sp²)–H bond of this compound compared to the alternative pathway for C(sp³)–H bond hydroxylation. researchgate.netnih.gov The large conjugation effect of the steroid and the electron-withdrawing nature of the porphyrin's pentafluorophenyl groups contribute to making the electrophilic addition of the manganese-oxo species to the C-6 position more favorable. mdpi.com

The formation of the minor 11β-hydroxylated product occurs through a different pathway known as the Hydrogen-Atom-Abstraction/Oxygen-Rebound (HAA/OR) mechanism. researchgate.netnih.gov This two-step process involves the abstraction of a hydrogen atom from the benzylic C-11 position by the manganese-oxo species, creating a radical intermediate. chemrxiv.orgmdpi.com This is followed by the "rebound" of the resulting hydroxyl group to the carbon radical, completing the hydroxylation. chemrxiv.orgmdpi.com DFT calculations have shown that this HAA/OR mechanism for the C-11 position is less favorable by 1.6 kcal/mol compared to the OAT mechanism at the C-6 position, which is consistent with the experimental observation of the 6-hydroxylated product being the major one. researchgate.netnih.govmdpi.com

Manganese Porphyrin-Catalyzed C-H Bond Amidation

In stark contrast to the hydroxylation reaction, the manganese porphyrin-catalyzed amidation of this compound exhibits a very high degree of regioselectivity. The reaction, which uses an imido-manganese(V) porphyrin as the active species, exclusively yields the 11β-amidated product. researchgate.netnih.gov No amidation is observed at the aromatic C-6 position. researchgate.net This dramatic shift in regioselectivity highlights how the nature of the atom being transferred (nitrogen in amidation vs. oxygen in hydroxylation) fundamentally alters the reaction's energetic landscape and preferred mechanistic pathway.

| Transformation | Position | Product Outcome | Mechanism | Energetic Favorability |

|---|---|---|---|---|

| Hydroxylation | C-6 | Major Product | OAT | More favorable by 1.6 kcal/mol |

| C-11 | Minor Product | HAA/OR | Less favorable | |

| Amidation | C-6 | Not Observed | N/A | Less favorable by 4.9 kcal/mol |

| C-11 | Exclusive Product | HAA/NR | More favorable |

The exclusive formation of the 11β-amidated product is explained by the Hydrogen-Atom-Abstraction/Nitrogen-Rebound (HAA/NR) mechanism. researchgate.netnih.gov Similar to the HAA/OR pathway, this process begins with the abstraction of a hydrogen atom from the benzylic C-11 position. researchgate.net However, this is followed by the rebound of a nitrogen-containing group (e.g., a tosylamide group) to the resulting carbon radical. researchgate.netnih.gov Computational results demonstrate that the benzylic C(sp³)–H bond amidation at the C-11 position is significantly more favorable than the potential aromatic amidation at the C-6 position by a margin of 4.9 kcal/mol. researchgate.netnih.gov This substantial energy difference effectively shuts down the pathway for aromatic amidation, leading to the observed high regioselectivity. researchgate.net

Comparison of Regioselectivity with Rhodium(III) Porphyrin Catalysts

Rhodium(III) catalysts often activate C-H bonds via a chelation-assisted, electrophilic deprotonation pathway, which leads to the formation of an aryl-Rh intermediate. nih.gov This mechanism generally requires a directing group on the substrate to guide the catalyst to a specific C-H bond, often resulting in high regioselectivity for ortho-functionalization. nih.govnih.gov The subsequent steps involve insertion of another reactant (like an alkene or alkyne) into the Rh-C bond. nih.gov Given these mechanistic differences, where manganese porphyrin selectivity is governed by the competition between OAT and HAA/OR pathways based on inherent bond properties, Rh(III) catalyst selectivity is typically controlled by the presence and position of a directing group on the substrate. Without a substrate like this compound being studied under Rh(III) porphyrin catalysis, a direct comparative analysis of regioselectivity remains speculative.

Interactions of Equilenin and its Metabolites with Estrogen Receptors (In Vitro)

Equilenin, a prominent equine estrogen, and its metabolites exert their biological effects primarily through interaction with the nuclear hormone estrogen receptors, ERα and ERβ. oup.comnih.gov These receptors function as ligand-activated transcription factors that modulate gene expression. nih.gov In vitro research focuses on elucidating the specific molecular events that occur following the binding of equilenin to these receptors. These events include the initial binding affinity, the resulting conformational changes in the receptor structure, the subsequent dimerization of receptor units, and the ultimate binding of the receptor-ligand complex to specific DNA sequences known as estrogen response elements (EREs). nih.govnih.gov

Metabolites of equilenin, such as 4-hydroxyequilenin (B1202715) (4-OHEN), are also biologically active and have been shown to interact with and activate estrogen receptors. oup.com Studies using human breast cancer cell lines, such as MCF-7, have been instrumental in exploring these interactions. For instance, 4-OHEN has been demonstrated to be a potent estrogen in cell culture, capable of activating ERα and inducing its binding to estrogen-responsive genes. oup.com The following sections detail the specific in vitro molecular mechanisms governing the interaction of equilenin and its derivatives with ERα and ERβ.

Binding Affinities to Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ)

The initial step in the mechanism of action for equilenin is its binding to the ligand-binding domain of estrogen receptors. The relative binding affinity (RBA) of equilenin for the two estrogen receptor subtypes, ERα and ERβ, has been quantified in vitro using radiometric competitive binding assays. nih.govresearchgate.net These assays measure the ability of a test compound to displace a radiolabeled estradiol (B170435) (E2) tracer from the receptor.

In vitro studies demonstrate that equilenin exhibits a notable preference for ERβ over ERα. nih.govnih.gov Research has shown that ring B unsaturated estrogens, a class to which equilenin belongs, generally have a higher affinity for ERβ. nih.gov One study quantified the relative ligand affinity (RLA) of equilenin, setting the affinity of 17β-estradiol at 100 for its respective receptor. The results showed an RLA of 2.0 ± 0.2 for ERα and a significantly higher RLA of 15 ± 1 for ERβ. nih.gov This represents a 7.5-fold greater binding affinity for ERβ compared to ERα. nih.gov

| Compound | Relative Ligand Affinity (RLA) for ERα | Relative Ligand Affinity (RLA) for ERβ | Ratio of RLA (ERβ/ERα) | Reference |

|---|---|---|---|---|

| 17β-Estradiol | h-its.org | h-its.org | 1.0 | nih.gov |

| Equilenin | 2.0 ± 0.2 | 15 ± 1 | 7.5 | nih.gov |

Note: RLA is calculated as the ratio of the IC50 of 17β-estradiol to the IC50 of the competitor, multiplied by 100. A ratio greater than 1 indicates a higher affinity for ERβ. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA)

Quantitative structure-activity relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are computational techniques used to correlate a molecule's chemical structure with its biological activity. oup.comnih.gov These models are particularly useful for understanding the binding of diverse ligands to estrogen receptors. oup.com CoMFA, a 3D-QSAR method, calculates the steric and electrostatic fields of a molecule and relates these properties to its binding affinity. nih.gov

Ligand-Induced Conformational Changes in Estrogen Receptors

The binding of a ligand to the estrogen receptor's ligand-binding domain induces a specific conformational change in the receptor protein. researchgate.net This structural rearrangement is critical for subsequent downstream events, including the recruitment of coactivator or corepressor proteins, which ultimately dictates the biological response. researchgate.net Different ligands can induce distinct receptor conformations, leading to varied biological effects. researchgate.net

In vitro studies have shown that the ensemble of conjugated equine estrogens, which includes equilenin, induces a different pattern of coactivator peptide recruitment to ERα compared to 17β-estradiol. researchgate.net Specifically, equilenin was found to be significantly less effective than 17β-estradiol in recruiting the coactivator DRIP 205 II to the ERα ligand-binding domain. researchgate.net This differential recruitment strongly suggests that equilenin stabilizes a unique ERα conformation that is less favorable for interaction with certain coactivators. This altered three-dimensional structure of the receptor complex is a key molecular determinant of equilenin's specific estrogenic activity. nih.govresearchgate.net

In Vitro Receptor Binding Assays (Kinetic and Equilibrium Studies)

The interaction between a ligand and its receptor can be characterized by both equilibrium and kinetic parameters. In vitro binding assays are designed to measure these properties.

Equilibrium Studies: Equilibrium binding assays, such as competitive radioligand binding assays, determine the affinity of a ligand for a receptor at a steady state. nih.govnih.gov These assays measure the concentration of a ligand required to inhibit 50% of the binding of a radiolabeled tracer (IC50), from which the relative binding affinity (RBA) can be calculated. nih.gov As detailed in section 4.2.1, such equilibrium studies have established that equilenin binds to ERα and ERβ with moderate affinity, showing a preference for ERβ. nih.gov Fluorescence polarization is another technique used in competitive binding assays to determine binding affinity at equilibrium. ebi.ac.uk

Kinetic Studies: Kinetic studies provide a more dynamic view of the binding event by measuring the rates of association (on-rate, kₐ) and dissociation (off-rate, kₑ). researchgate.net Surface plasmon resonance (SPR) biosensor technology is a powerful in vitro tool for measuring these kinetic constants in real-time without requiring labeled molecules. researchgate.net In a typical SPR experiment, the receptor is immobilized on a sensor chip, and the ligand is flowed over the surface. The binding and dissociation are monitored, allowing for the calculation of kₐ and kₑ. The equilibrium dissociation constant (Kₑ) can then be calculated from the ratio of these rates (kₑ/kₐ). researchgate.net

While specific kinetic constants for equilenin are not widely reported, studies on other estrogen agonists show that they typically have fast association rates (kₐ values in the range of 1–6 × 10⁶ M⁻¹s⁻¹). researchgate.net Differences in binding affinity among agonists are often driven more by variations in their dissociation rates (kₑ) than their association rates. These kinetic parameters provide deeper insight into the stability and duration of the ligand-receptor complex. researchgate.net

Estrogen Receptor Dimerization Studies (In Vitro)

Upon binding an agonist ligand like equilenin, estrogen receptors undergo a conformational change that facilitates their dimerization. nih.gov This is a critical step in the classical pathway of ER signaling, as the dimeric form of the receptor is required for efficient binding to DNA. Both ERα and ERβ can form homodimers (ERα-ERα or ERβ-ERβ) as well as heterodimers (ERα-ERβ). oup.comnih.gov

In vitro techniques are used to study this ligand-induced dimerization process. For example, fluorescence-based methods, such as conjugating Yellow Fluorescent Protein (YFP) to the ER ligand-binding domains, can be used to quantify the intensity of dimerization in response to different ligands. nih.gov More advanced techniques like high-speed atomic force microscopy (HS-AFM) can directly visualize the structural transition of ER from monomers to dimers upon ligand binding. As an estrogen receptor agonist, equilenin is understood to initiate this dimerization cascade, leading to the formation of transcriptionally active receptor complexes. The relative prevalence of homodimers versus heterodimers can influence the profile of regulated genes, as each dimer combination can have distinct functional consequences. nih.govnih.gov

Chromatin Binding of Estrogen Receptor Complexes (In Vitro)

After ligand binding and dimerization, the estrogen receptor complex translocates to the nucleus where it binds to specific DNA sequences called estrogen response elements (EREs) located in the promoter regions of target genes. nih.gov This interaction with chromatin is the pivotal step that allows the receptor to regulate transcription.

In vitro studies utilizing chromatin immunoprecipitation (ChIP) assays have been employed to investigate the binding of ER complexes to DNA within a cellular context. oup.com ChIP assays can identify the specific genomic sites where the ER is bound. Research has demonstrated that the equilenin metabolite, 4-hydroxyequilenin (4-OHEN), activates ERα, leading to the binding of the ERα-4-OHEN complex to estrogen-responsive genes in MCF-7 breast cancer cells. oup.com When both ERα and ERβ are present, they can compete for binding to EREs, with each receptor potentially restricting the binding site occupancy of the other. The binding of the equilenin-ER complex to chromatin initiates the recruitment of a cascade of co-regulatory proteins that ultimately modulate the transcriptional machinery to either activate or repress gene expression.

Signal Transduction Pathways Mediated by Equilenin and its Analogs (In Vitro/Cellular)

The biological effects of equilenin and its derivatives are initiated through complex interactions with cellular signaling networks. These interactions primarily involve the activation of estrogen receptors, which subsequently triggers a cascade of downstream events, influencing gene expression and cellular behavior.

Estrogen Receptor-Mediated Gene Transcription Activation

Equilenin and its metabolites can function as estrogenic agents by binding to and activating estrogen receptors (ERs), which are ligand-activated transcription factors. This activation leads to the regulation of gene expression. A key metabolite, 4-methoxyequilenin (B38872) (4-MeOEN), has been shown to be a potent estrogen agonist. nih.gov

In in vitro studies using human breast cancer cells (MCF-7), 4-MeOEN demonstrated the ability to induce estrogen response element (ERE)-mediated gene transcription. nih.gov This was observed through the activation of an ERE-luciferase reporter gene, a standard method for assessing estrogenic activity. nih.govresearchgate.netnih.govresearchgate.netbpsbioscience.com The activation of this reporter indicates that the 4-MeOEN-ER complex can bind to ERE sequences in the DNA and initiate the transcription of the downstream gene.

Furthermore, 4-MeOEN was found to induce the expression of endogenous estrogen-responsive genes, such as pS2 and transforming growth factor-alpha (TGF-α). nih.gov The estrogenic actions of 4-MeOEN were effectively blocked by the antiestrogen (B12405530) ICI 182,780, confirming that its effects are mediated through the estrogen receptor. nih.gov Interestingly, despite its potent estrogenic activity, 4-MeOEN exhibits weak binding in standard radioligand estrogen receptor binding assays. nih.gov

| Compound | Assay | Cell Line | Key Finding | Reference |

|---|---|---|---|---|

| 4-Methoxyequilenin (4-MeOEN) | ERE-Luciferase Reporter Assay | MCF-7 | Induced dose-dependent activation of luciferase activity, with an EC50 of 7 x 10-9 M. | nih.govresearchgate.net |

| 4-Methoxyequilenin (4-MeOEN) | Endogenous Gene Expression (pS2, TGF-α) | MCF-7 | Induced the transcription of estrogen-responsive genes. | nih.gov |

| 4-Methoxyequilenin (4-MeOEN) | ER Binding Assay | - | Showed very weak binding to the estrogen receptor. | nih.gov |

Investigation of Upstream and Downstream Signaling Events

The activation of estrogen receptors by equilenin and its analogs initiates a cascade of signaling events both upstream and downstream of the receptor itself. Upstream events can include the activation of pathways that modulate ER activity, while downstream events are the consequence of ER activation and are responsible for the ultimate cellular response.

One of the key downstream signaling pathways activated by estrogens and their mimetics is the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. semanticscholar.orgmdpi.commdpi.comnih.govresearchgate.net Research on 4-methoxyequilenin has demonstrated that its actions mirror those of estradiol in rapidly activating the MAPK/ERK pathway in MCF-7 cells. nih.gov This pathway is crucial in regulating cellular processes such as proliferation, differentiation, and survival.

Upstream of Nrf2, a transcription factor that regulates cellular antioxidant responses, the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is known to be involved in estrogen receptor signaling. plos.org While direct evidence for this compound is limited, it is plausible that its estrogenic metabolites could also engage this pathway, which is critical for cell survival and growth. plos.org The interplay between the PI3K/Akt and MAPK/ERK pathways is a common feature of growth factor and hormone signaling. nih.gov

Molecular Interactions with DNA and Mechanistic Insights into Adduct Formation (Preclinical)

Beyond its hormonal activity, equilenin can exert genotoxic effects through its metabolic activation into reactive intermediates that can directly interact with DNA, leading to the formation of DNA adducts. This process is considered a potential mechanism for the initiation of cancer. nih.gov

Metabolic Bioactivation to Electrophilic/Redox Active Quinones

The metabolic activation of equilenin is a critical step in its conversion to a genotoxic agent. This process is primarily carried out by cytochrome P450 (CYP) enzymes, which are a superfamily of proteins involved in the metabolism of a wide range of endogenous and exogenous compounds. mdpi.comnih.govnih.govmdpi.comfrontiersin.org

Equilenin is first hydroxylated to form catechol metabolites, with 4-hydroxyequilenin (4-OHEN) being a major product. nih.govnih.govacs.org This catechol is then further oxidized to form an electrophilic and redox-active ortho-quinone, specifically equilenin-3,4-quinone (B12647274). nih.govresearchgate.net This quinone is a highly reactive species that can act as a Michael acceptor, making it prone to react with cellular nucleophiles, including DNA. researchgate.netnih.gov The formation of these reactive quinones is a key event in the genotoxicity of equilenin. nih.gov

| Parent Compound | Metabolizing Enzymes | Key Metabolite | Reactive Intermediate | Reference |

|---|---|---|---|---|

| Equilenin | Cytochrome P450 (CYP) enzymes | 4-Hydroxyequilenin (4-OHEN) | Equilenin-3,4-quinone | nih.govnih.govacs.org |

Reactivity of Equilenin-Derived Quinones with Purine (B94841) Nucleosides

Once formed, equilenin-derived quinones can react with the purine bases of DNA, namely deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG). acs.orgsemanticscholar.org The reaction proceeds through a Michael addition, an electrophilic attack of the quinone on the nitrogen atoms of the purine bases. semanticscholar.orgresearchgate.net

Theoretical studies have investigated the reactivity of equilenin-3,4-quinone with purine nucleosides. These studies indicate that the reaction is thermodynamically favorable. The Gibbs free energy of the Michael addition reaction for equilenin-3,4-quinone with both deoxyguanosine and deoxyadenosine is significantly lower than that for the corresponding quinone derived from estrone (B1671321), suggesting a higher reactivity for the equilenin metabolite. semanticscholar.org This increased reactivity is attributed to the unique electronic structure of the equilenin quinone, which stabilizes the transition state of the reaction. semanticscholar.org

Depurination Processes and Stable Bulky Cyclic Adduct Formation

The reaction of equilenin-derived quinones with DNA can lead to two main types of DNA adducts: depurinating adducts and stable, bulky cyclic adducts. nih.govrmit.edu.vnnih.govnih.gov

Depurinating adducts are formed when the quinone reacts with the N3 or N7 positions of adenine (B156593) and the N7 position of guanine. nih.gov These adducts are unstable and are readily lost from the DNA backbone, leaving behind an apurinic site. nih.govwikipedia.org This process, known as depurination, can lead to mutations during DNA replication if not properly repaired. wikipedia.org

In addition to depurinating adducts, the reaction of 4-hydroxyequilenin quinoids with deoxyadenosine, deoxyguanosine, and deoxycytidine (dC) can also form unusual, stable, and bulky cyclic adducts. nih.govrmit.edu.vnnih.govnih.gov These adducts create significant distortions in the DNA double helix, with the equilenin ring system oriented nearly perpendicular to the DNA base. nih.govnih.gov The formation of these stable adducts has been observed in vitro and is considered a significant form of DNA damage caused by equilenin metabolites. nih.govnih.gov

Impact of Adduct Stereochemistry and DNA Sequence Context on Conformation

The metabolic activation of equilenin can lead to the formation of 4-hydroxyequilenin (4-OHEN), a catechol that oxidizes to a reactive o-quinone. rmit.edu.vnnih.gov This quinoid species reacts with DNA bases—specifically deoxycytidine (dC), deoxyadenosine (dA), and deoxyguanosine (dG)—to form stable, bulky, and cyclic covalent adducts. rmit.edu.vnnih.gov A notable feature of this process is the formation of four distinct stereoisomers for each base adduct, resulting in a total of twelve unique lesions. nih.gov

The precise three-dimensional arrangement (stereochemistry) of these adducts profoundly influences their conformation within the DNA double helix. Computational and molecular dynamics simulations have revealed that the adducts possess limited conformational flexibility due to their rigid, near-perpendicular ring systems that obstruct the Watson-Crick hydrogen-bonding edges of the modified base. rmit.edu.vn

Key conformational determinants include:

Stereoisomeric Pairs : The four stereoisomers for each base form two pairs. Within each pair, the members adopt near-mirror-image conformations. rmit.edu.vnnih.gov This is because the chirality at the linkage site dictates opposite orientations of the bulky equilenin moiety relative to the DNA strand. nih.gov

Groove Positioning : The dC and dA adducts are conformationally flexible enough to reside in either the major or minor groove of the DNA helix. In contrast, the larger dG adducts are restricted exclusively to the major groove. rmit.edu.vnnih.gov

Orientation : In all cases, stereoisomeric pairs orient the equilenin ring system in opposite directions with respect to the 5' to 3' direction of the damaged DNA strand. rmit.edu.vn This differential orientation is a direct consequence of the adducts' stereochemistry. nih.govnih.gov For instance, with the glycosidic bond in the syn conformation, the equilenin rings of 4-OHEN-A1 and A3 adducts are directed toward the 3' end, while those of A2 and A4 are directed toward the 5' end. nih.gov

The DNA sequence context and structure also play a critical role in adduct formation. Studies using oligonucleotides have shown that the formation of these cyclic adducts is highly dependent on the surrounding base sequence and the secondary structure of the DNA (i.e., single-stranded vs. double-stranded). The accessibility of the reactive nucleotide interface is diminished in the interior of a DNA duplex, leading to lower reaction yields compared to single-stranded DNA.

| Adduct Type | Potential Groove Position | Key Conformational Features |

|---|---|---|

| 4-OHEN-dC | Major or Minor Groove | Stereoisomeric pairs adopt near-mirror image conformations with opposite orientations (5' vs. 3') along the DNA strand. rmit.edu.vnnih.gov |

| 4-OHEN-dA | Major or Minor Groove | Similar stereochemical principles to dC adducts. The larger purine base positions the equilenin moiety further from the helix axis in the major groove, leading to greater solvent exposure. rmit.edu.vnnih.gov |

| 4-OHEN-dG | Major Groove Only | Restricted positioning due to the adduct's linkage site and bulk. rmit.edu.vnnih.gov Stereoisomeric pairs also exhibit opposite orientations. nih.gov |

Enzyme Modulation and Metabolic Transformations of Equilenin (Preclinical)

The biological activity of equilenin is intrinsically linked to its metabolic transformations, which are mediated by various enzyme systems. These processes generate metabolites with altered reactivity and biological targets.

A primary metabolic pathway for estrogens, including equilenin, is hydroxylation, a reaction that introduces a hydroxyl (-OH) group into the molecule. wikipedia.org This is often the initial step in converting lipophilic compounds into more water-soluble products for excretion. wikipedia.org In vitro studies using rat liver microsomes have shown that equine estrogens like 8,9-dehydroestrone (B195169) are primarily converted to 2-hydroxylated metabolites over 4-hydroxylated ones, with a reported ratio of 6:1. nih.gov The synthesis of 4-hydroxyequilenin and 4-hydroxyequilin has been accomplished for use as authentic standards in metabolic research. nih.gov This metabolic step is critical, as it produces catechol estrogens, the precursors to highly reactive quinones. nih.govnih.gov

Following hydroxylation, the catechol metabolite 4-hydroxyequilenin (4-OHEN) is a key intermediate. rmit.edu.vnnih.gov This molecule can undergo auto-oxidation or enzymatic oxidation to form a highly electrophilic 4-OHEN o-quinone. nih.govacs.org This o-quinone is a reactive metabolite capable of covalently binding to cellular nucleophiles, most notably DNA, to form the adducts discussed previously. nih.govnih.gov

The reactivity of the equilenin-derived quinone is significantly higher than that of quinones derived from endogenous estrogens like estrone. mdpi.com Quantum chemical analysis suggests that the fully aromatic B-ring of equilenin stabilizes a protonated form of the quinone, which dramatically lowers the activation energy for the initial reaction with a DNA base (Michael addition), making it orders of magnitude faster than the analogous reaction with estrone-quinone. mdpi.com This enhanced reactivity underscores the unique chemical properties conferred by equilenin's structure. In vitro, the 4-OHEN o-quinone has been shown to induce various forms of DNA damage, including stable adducts and oxidative lesions. nih.gov

| Step | Compound | Process | Product/Interaction |

|---|---|---|---|

| 1 | Equilenin | Hydroxylation (e.g., by Cytochrome P450 enzymes) | 4-Hydroxyequilenin (4-OHEN) |

| 2 | 4-Hydroxyequilenin | Oxidation (enzymatic or auto-oxidation) | 4-OHEN o-quinone |

| 3 | 4-OHEN o-quinone | Nucleophilic attack (alkylation) | Covalent DNA adducts (with dG, dA, dC) |

Equilenin and related equine estrogens also interact with enzymes that regulate the potency of steroid hormones, such as 17β-hydroxysteroid dehydrogenases (17β-HSDs). nih.gov These enzymes catalyze the interconversion of potent estrogens like estradiol (E2) with their less active 17-keto forms, such as estrone (E1). mdpi.com

Specifically, the related compound equilin (B196234) has been shown to be a potent inhibitor of human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), the enzyme that synthesizes highly active estradiol from estrone. nih.govresearchgate.net X-ray crystallography of the ternary complex of 17β-HSD1, the cofactor NADP+, and equilin revealed that equilin binds directly to the enzyme's active site in a manner similar to the natural substrate. nih.govresearchgate.net By occupying the active site, equilin competitively inhibits the conversion of estrone to estradiol. nih.gov This interaction demonstrates a direct modulation of a key steroidogenic enzyme by an equine estrogen, which could alter the local balance of active estrogens in tissues expressing this enzyme. nih.govnih.gov

Analytical Methodologies for Research and Environmental Analysis

Chromatographic Techniques for Equilenin (B1671562) and its Derivatives

Chromatography is a fundamental separation technique that plays a pivotal role in the analysis of complex mixtures containing estrogens. Both high-performance liquid chromatography and gas chromatography are widely utilized for the separation of equilenin and its derivatives from other components in a sample.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a robust and widely accessible method for the quantification of estrogens. The separation is typically achieved on a reversed-phase column, such as a C18 column. The mobile phase often consists of a mixture of acetonitrile (B52724) and water, which can be run in either isocratic or gradient mode to achieve optimal separation of the target analytes.

UV detection is suitable for estrogens due to the presence of chromophores in their molecular structure. The selection of the detection wavelength is a critical parameter for achieving high sensitivity and selectivity. For estrogens, wavelengths in the range of 200-280 nm are commonly employed. For instance, in the simultaneous determination of multiple estrogens, detection might be set at 205 nm to monitor the elution of several compounds, and then switched to a different wavelength, such as 270 nm, for other analytes in the same run researchgate.net. The choice of a specific wavelength, like 220 nm, has been shown to provide linearity for the quantification of equine estrogens researchgate.net. The method's sensitivity can be influenced by the solvent composition and pH chromatographyonline.comchromatographyonline.com.

Table 1: Illustrative HPLC-UV Parameters for Estrogen Analysis

| Parameter | Typical Conditions |

|---|---|

| Column | Reversed-phase C18 (e.g., 125 x 4 mm, 5-µm particle size) oup.com |

| Mobile Phase | Acetonitrile and water mixture (e.g., 60:40, v/v) oup.com |

| Flow Rate | 1.0 mL/min researchgate.netoup.com |

| Detection Wavelength | 220 nm or 280 nm researchgate.netoup.com |

| Temperature | Ambient or controlled (e.g., 30°C or 40°C) researchgate.netoup.com |

Gas Chromatography (GC) is another powerful technique for the analysis of estrogens, often coupled with a flame ionization detector (FID) or a mass spectrometer. A significant consideration for the GC analysis of steroid hormones like equilenin is their low volatility. Therefore, a derivatization step is essential to convert the analytes into more volatile and thermally stable compounds. Common derivatization agents include silylating agents like N,O-bis(trimethylsilyl)acetamide (BSA) and N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which form trimethylsilyl (B98337) (TMS) derivatives eiu.edueiu.edu. Another approach involves the formation of oxime-trimethylsilyl esters nih.gov.

The separation in GC is achieved using a capillary column, with common stationary phases being non-polar, such as those based on dimethylpolysiloxane (e.g., SE-30 or HP-5) molnar-institute.comglobalresearchonline.net. The oven temperature is programmed to ramp up during the analysis to ensure the elution of all compounds of interest. For instance, a temperature program might start at 150°C and increase to 270°C globalresearchonline.netnih.gov.

Table 2: Representative GC Conditions for the Analysis of Derivatized Estrogens

| Parameter | Typical Conditions |

|---|---|

| Column | Fused-silica capillary column (e.g., SE-30, 30 m x 0.32 mm I.D.) molnar-institute.com |

| Carrier Gas | Nitrogen or Helium globalresearchonline.net |

| Injector Temperature | 250°C globalresearchonline.net |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C globalresearchonline.net |

| Oven Program | Initial temp. 150°C, ramp to 260°C, then to 270°C globalresearchonline.net |

| Derivatization | Silylation (e.g., with BSTFA) or formation of oxime-TMS esters eiu.edunih.gov |

Mass Spectrometry-Based Methods

Mass spectrometry (MS) has become an indispensable tool for the analysis of estrogens due to its high sensitivity and specificity. When coupled with a chromatographic separation technique, it provides definitive identification and quantification of target compounds even at very low concentrations.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace analysis of estrogens in complex matrices such as environmental and biological samples mst.dk. This technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. The use of tandem mass spectrometry (MS/MS) significantly enhances specificity by monitoring a specific fragmentation of the analyte ion, which helps to eliminate interferences from the sample matrix lambda-cro.com.

For the analysis of equine estrogens, including equilenin and its derivatives, LC-MS/MS methods have been developed for their simultaneous quantification. These methods are crucial for pharmacokinetic studies and for assessing the composition of pharmaceutical preparations nih.gov. The development of high-throughput methods, such as those using column-switching techniques, has further increased the efficiency of analysis nih.gov.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like estrogens. It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, which is essential for accurate molecular weight determination and subsequent structural analysis wikipedia.orglibretexts.org. For estrogens, ESI is typically operated in the negative ion mode, as the phenolic hydroxyl group can be readily deprotonated to form a [M-H]⁻ ion mst.dkfarmaciajournal.com.

The efficiency of the ESI process can be influenced by the composition of the mobile phase. For instance, the use of a basic mobile phase can facilitate the deprotonation of estrogens, thereby enhancing the signal intensity in the negative ion mode farmaciajournal.com. The development of advanced ESI probes, such as heated ESI probes, can further improve ionization efficiency by assisting in the desolvation of droplets shimadzu.co.kr.

Multiple Reaction Monitoring (MRM), also known as Selected Reaction Monitoring (SRM), is a highly specific and sensitive scanning mode used in tandem mass spectrometry for quantitative analysis wikipedia.org. In an MRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to select a specific precursor ion (e.g., the [M-H]⁻ of equilenin acetate). This precursor ion is then fragmented in the collision cell (the second quadrupole), and the third quadrupole is set to monitor for a specific product ion that is characteristic of the precursor.

This process of monitoring a specific precursor-to-product ion transition provides a high degree of selectivity, as it is unlikely that other compounds in the sample will have the same precursor ion and produce the same product ion. For estrogens, MRM analysis in conjunction with LC-MS/MS allows for their quantification at very low levels, often in the picogram-per-milliliter range shimadzu.co.kr. The selection of optimal MRM transitions is a critical step in method development to ensure the highest sensitivity and specificity mdpi.com.

Table 3: Hypothetical MRM Transitions for Equilenin Acetate (B1210297) Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| This compound | [M-H]⁻ | [Fragment 1]⁻ | Negative ESI |

| [Fragment 2]⁻ |

Note: Specific fragment ions would be determined through experimental optimization.

Sample Preparation and Extraction Protocols for Complex Matrices

The accurate quantification of this compound in complex environmental and biological matrices necessitates robust sample preparation and extraction protocols. These procedures are critical for removing interfering substances, such as proteins and lipids, and for concentrating the analyte to a level suitable for instrumental analysis. zellx.de The primary goals are to isolate this compound from the sample matrix, minimize matrix effects that can suppress or enhance the analytical signal, and pre-concentrate the analyte to achieve desired detection limits. researchgate.netnih.gov Common matrices include wastewater, surface water, soil, sediment, plasma, and urine. nih.govusda.govnih.gov The choice of extraction method depends on the physicochemical properties of this compound, the nature of the sample matrix, and the required sensitivity of the analytical method. demarcheiso17025.com

Enzymatic Hydrolysis Procedures

In biological systems, steroids like equilenin are often present as water-soluble glucuronide or sulfate (B86663) conjugates, which are formed during metabolic processes. usda.gov To analyze the total concentration, these conjugated forms must first be cleaved to release the parent steroid, a process achieved through enzymatic hydrolysis. This step is crucial before extraction, as the conjugated forms have different chemical properties than the free steroid.

β-glucuronidase, often sourced from Helix pomatia, is commonly used for this purpose. nih.gov The hydrolysis procedure involves incubating the sample with the enzyme under optimized conditions. Key parameters that influence the efficiency of the hydrolysis include pH, temperature, enzyme concentration, and incubation time. nih.gov For instance, studies on phytoestrogen conjugates in urine have shown that hydrolysis can be completed within two hours at 37°C and a pH of 5. nih.gov The rate of this reaction can be enhanced by increasing the temperature to 45°C or by doubling the enzyme concentration, which can reduce the required hydrolysis time. nih.gov However, in more complex matrices like plasma, a significantly longer incubation period, such as 16 hours, may be necessary to ensure complete cleavage of all conjugates. nih.gov It is also important to account for any potential contamination from the enzyme preparation itself, which can be achieved by analyzing an enzyme "blank". nih.gov

Table 1: Optimized Conditions for Enzymatic Hydrolysis of Estrogen Conjugates

| Parameter | Condition for Urine Samples | Condition for Plasma Samples | Source |

|---|---|---|---|

| Enzyme | β-glucuronidase (Helix pomatia) | β-glucuronidase (Helix pomatia) | nih.gov |

| pH | 5.0 | 5.0 | nih.gov |

| Temperature | 37°C (Standard) / 45°C (Improved Rate) | 37°C / 45°C | nih.gov |

| Incubation Time | 2 hours (Standard) / 100 minutes (Improved) | 16 hours | nih.gov |

Solid Phase Extraction (SPE) Techniques

Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of steroids from aqueous samples. rsc.orgnih.gov It is often preferred over liquid-liquid extraction due to its efficiency, lower consumption of organic solvents, and potential for automation. researchgate.net The technique involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). The analyte of interest, such as this compound, is retained on the adsorbent while the majority of matrix components pass through. The analyte is then eluted with a small volume of an appropriate organic solvent. arborassays.com

The selection of the SPE sorbent is critical for achieving high recovery and selectivity. For estrogenic steroids, common sorbents include:

C18 (Octadecylsilane): A reversed-phase sorbent that effectively retains nonpolar compounds like steroids from polar matrices. nih.gov

Polymeric Sorbents (e.g., Oasis HLB): These offer a combination of hydrophilic and lipophilic retention mechanisms, providing good retention for a broader range of compounds. rsc.org

Molecularly Imprinted Polymers (MIPs): These are highly selective materials designed to bind specific target molecules or structurally related compounds, thereby improving the efficiency and selectivity of the extraction. researchgate.netresearchgate.net

Optimization of the SPE procedure is essential and involves adjusting several parameters, including the sample pH and volume, the type and volume of the elution solvent, and the mass of the adsorbent. bg.ac.rs For example, a method developed for estrogens in water utilized a 200 cm³ sample volume at pH 7, with elution performed using 15 cm³ of an ethyl acetate/methanol mixture. bg.ac.rs Proper conditioning of the SPE cartridge with methanol and then water is a necessary first step to ensure consistent interaction between the sorbent and the analyte. arborassays.com

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a traditional and effective method for extracting steroids from liquid samples. zellx.deresearchgate.net The technique is based on the differential solubility of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. arborassays.com For steroids, common extraction solvents include diethyl ether and ethyl acetate. zellx.dearborassays.com

A typical LLE protocol involves adding the organic solvent to the aqueous sample at a specific ratio, for example, 5:1 (v/v) solvent to sample. arborassays.com The mixture is then vigorously agitated (e.g., by vortexing for 2 minutes) to facilitate the transfer of the analyte into the organic phase. zellx.dearborassays.com After allowing the layers to separate, the organic phase containing the analyte is collected. arborassays.com To maximize recovery, this extraction process can be repeated multiple times, with the organic fractions being pooled together. zellx.dearborassays.com A freezing step using a dry ice/ethanol bath can be employed to solidify the aqueous layer, allowing the organic solvent to be easily decanted. arborassays.com Finally, the pooled solvent is evaporated to dryness, and the residue containing the concentrated analyte is reconstituted in a suitable buffer for analysis. zellx.dearborassays.com While effective, LLE often requires large volumes of organic solvents and can be more time-consuming compared to SPE. researchgate.net

Method Validation and Performance Parameters in Research Applications

Method validation is a crucial requirement for analytical procedures, providing objective evidence that a method is suitable for its intended purpose. demarcheiso17025.com For the quantitative analysis of this compound, validation ensures that the measurements are accurate, precise, and reliable. unodc.org The validation process involves assessing several key performance parameters. europa.eu

Accuracy, Precision, and Reliability Assessments

Accuracy refers to the closeness of a measured value to the true or accepted value. It is often assessed through recovery experiments, where a known amount of the analyte is added (spiked) into a blank matrix sample. zellx.de The sample is then processed through the entire analytical procedure, and the measured concentration is compared to the known spiked amount. The accuracy is expressed as the percentage recovery. For steroid analysis in environmental water, methods have demonstrated relative recoveries ranging from 87% to 116%. nih.gov Another study reported recoveries between 92% and 114%. researchgate.net For bioanalytical methods, the mean concentration should generally be within 15% of the nominal value. europa.eu

Precision measures the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samples. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (%CV). Precision is evaluated at two levels:

Intra-day precision (repeatability): Assesses the variation within the same day or a single analytical run.

Inter-day precision (reproducibility): Assesses the variation across different days, different analysts, or different equipment.

For steroid hormone analysis in water samples, precision has been reported with RSD values ranging from 8% to 14%. nih.gov Another study showed repeatability in the range of 2.1% to 15.2% RSD. researchgate.net

Table 2: Performance Parameters from Validated Analytical Methods for Steroids

| Parameter | Performance Metric | Matrix | Analytical Technique | Source |

|---|---|---|---|---|

| Accuracy (Recovery) | 87% - 116% | River & Tap Water | LLE-HPLC | nih.gov |

| Accuracy (Recovery) | 92% - 114% | Tap Water | SPE/LLE-GC-MS | researchgate.net |

| Accuracy (Recovery) | 82% - 95% | Water | SPE-LC-MS/MS | bg.ac.rs |

| Precision (RSD) | 8% - 14% | River & Tap Water | LLE-HPLC | nih.gov |

| Precision (RSD) | 2.1% - 15.2% | Tap Water | SPE/LLE-GC-MS | researchgate.net |

Specificity and Selectivity for Related Steroids

Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or other matrix components. unodc.org In the context of this compound analysis, this means the method must be able to distinguish it from other structurally similar steroids that might be present in the sample, such as estrone (B1671321), 17β-estradiol, and estriol. nih.govnih.gov

Q & A

Q. How can researchers enhance cross-study reproducibility of this compound’s metabolic profiles?

- Methodological Answer : Share raw metabolomics data in public databases (e.g., MetaboLights). Use isotopic labeling (e.g., ¹³C-glucose tracing) to track metabolite flux. Report extraction protocols (e.g., solvent ratios, centrifugation speeds) in full .

Future Directions

Q. What emerging technologies could advance mechanistic studies of this compound?

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.